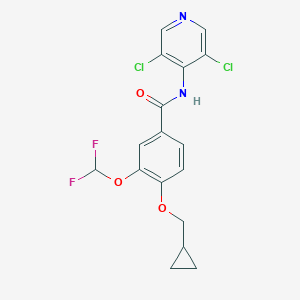

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

Description

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(25-8-9-1-2-9)14(5-10)26-17(20)21/h3-7,9,17H,1-2,8H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNCCFGMEHFNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460726 | |

| Record name | KS-1190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162401-43-6 | |

| Record name | KS-1190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Alkoxylation of 3-Halo-4-Hydroxybenzaldehyde

The foundational step involves reacting 3-halo-4-hydroxybenzaldehyde (Formula II, where R = Cl, Br, I) with cyclopropylmethanol under alkaline conditions. CN102690194A specifies using aprotic polar solvents (e.g., DMF, DMSO) and alkali metal carbonates (K₂CO₃) at 60–80°C for 6–8 hours, achieving 88–92% conversion. Comparative studies show bromine (R = Br) offers superior reactivity over chlorine (Table 1).

Table 1: Halogen Substituent Impact on Reaction Efficiency

| Halogen (R) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cl | DMF | 70 | 78 |

| Br | DMSO | 65 | 92 |

| I | Acetone | 80 | 85 |

Difluoromethoxylation of 3-Cyclopropylmethoxy-4-Hydroxybenzaldehyde

Introducing the difluoromethoxy group to Formula III requires chlorodifluoroacetic acid derivatives (Formula IV). CN102690194A employs sodium hydride (NaH) in DMF at 0–5°C to minimize side reactions, yielding 86–90% of the aldehyde intermediate. Oxidation to the benzoic acid is achieved via Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic media, with the latter preferred for scalability (94% purity).

Coupling with 4-Amino-3,5-Dichloropyridine

Carbodiimide-Mediated Amidation

CN102942521A details coupling Compound I with 4-amino-3,5-dichloropyridine using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or DMF. Key parameters include:

-

Molar ratio : 1:1.2 (acid:amine)

-

Reaction time : 5–6 hours at 25°C

-

Workup : Acidic quenching (pH 2–3) to precipitate byproducts (dicyclohexylurea, DCU).

Table 2: Solvent Impact on Coupling Efficiency

| Solvent | DCU Removal Efficiency (%) | Roflumilast Yield (%) |

|---|---|---|

| DCM | 98 | 82 |

| DMF | 85 | 78 |

| THF | 90 | 75 |

Alternative Activators: EDCI and HOBt

US20140275551A1 evaluates 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in THF, enhancing yields to 88% while reducing epimerization risks. This method avoids DCU formation, simplifying purification.

Purification and Crystallization

Recrystallization Solvent Systems

Post-coupling crude Roflumilast is purified via recrystallization. CN102942521A identifies isopropanol/water (4:1 v/v) as optimal, achieving >99% purity. US20140275551A1 reports ethyl acetate/hexane (3:7) for polymorph control, critical for bioavailability.

Table 3: Crystallization Conditions and Outcomes

| Solvent System | Purity (%) | Crystal Form |

|---|---|---|

| Isopropanol/water | 99.5 | α-polymorph |

| Ethyl acetate/hexane | 99.2 | β-polymorph |

| Methanol | 98.7 | Amorphous |

Environmental and Scalability Considerations

Solvent Recycling

CN102690194A emphasizes DMSO recovery via vacuum distillation (90% efficiency), reducing waste. Similarly, US20140275551A1 implements closed-loop THF recycling in coupling steps.

Halogenation Byproduct Management

Bromine-based routes generate HBr , neutralized with NaOH scrubbers to minimize corrosion. Iodine variants, while efficient, require costly NaHSO₃ quenching .

Comparative Analysis of Patented Routes

Table 4: Method Comparison for Intermediate I Synthesis

| Patent | Halogen (R) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CN102690194A | Br | DMSO | 92 | 98 |

| CN102942521A | Cl | DMF | 78 | 95 |

| US20140275551A1 | I | Acetone | 85 | 97 |

The bromine-DMSO system (CN102690194A) balances cost and efficiency, while iodine-acetone (US20140275551A1) offers faster kinetics.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or replacing functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Scientific Research Applications

Chemistry and Organic Synthesis

- The compound serves as a model in studies involving selective difluoromethylation and monofluoromethylation reactions, contributing to the development of new synthetic methodologies in organic chemistry.

- It is utilized in the synthesis of various pharmaceutical compounds, acting as an intermediate that enhances the efficiency of chemical reactions .

Biological Research

- This compound is studied for its effects on cellular signaling pathways, particularly those involving PDE4 inhibition. By inhibiting PDE4, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a critical role in modulating inflammatory responses .

- The compound has shown promise in preclinical studies for treating inflammatory diseases such as asthma and COPD, highlighting its potential as a therapeutic agent.

Pharmaceutical Development

- In the pharmaceutical industry, this compound is being investigated for its ability to enhance drug efficacy and reduce side effects associated with other PDE4 inhibitors. Its unique chemical structure allows for improved selectivity and potency compared to existing treatments .

Case Studies and Research Findings

Several case studies illustrate the efficacy of this compound:

- Preclinical Trials: Animal studies have demonstrated significant reductions in airway inflammation and hyper-responsiveness when treated with this compound compared to controls. These findings suggest potential clinical benefits for patients with asthma or COPD.

- Cellular Studies: In vitro experiments have shown that this compound effectively inhibits the production of inflammatory mediators in cultured human bronchial epithelial cells, supporting its role as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast involves the inhibition of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular levels of cAMP, leading to reduced inflammation and relaxation of bronchial smooth muscles . The molecular targets include PDE4 isoforms, and the pathways involved are related to cAMP signaling .

Comparison with Similar Compounds

Bronchodilation and Anti-Inflammatory Activity

- Roflumilast: Inhibits allergen-induced bronchoconstriction (ED₅₀ = 0.1 µmol/kg IV) and eosinophilia (ED₅₀ = 2.7 µmol/kg oral) in guinea pigs . Reduces LPS-induced TNF-α in rats (ED₅₀ = 0.3 µmol/kg) .

- Cilomilast (Ariflo) :

- CHF6001: Suppresses eosinophil chemotaxis and oxidative burst at lower doses than roflumilast .

Immunomodulatory Effects

Roflumilast and its N-oxide inhibit cytokine production across leukocytes (monocytes, T cells, dendritic cells) with IC₅₀ values of 2–21 nM, outperforming cilomilast (40–3000 nM) and rolipram (10–600 nM) .

Metabolic and Tolerability Profiles

- Roflumilast : Metabolized to N-oxide (active) and 3-O-decyclopropyl derivatives . Dose-limiting side effects include nausea and weight loss .

- Cilomilast : Improved GI tolerance due to reduced PDE4D isoform binding .

- CHF6001 : Designed for inhaled delivery, minimizing systemic exposure and adverse effects .

Biological Activity

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor primarily investigated for its therapeutic potential in treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. This article explores its biological activity, mechanisms of action, pharmacodynamics, and relevant research findings, including case studies and data tables.

Roflumilast exerts its biological effects primarily through the inhibition of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By preventing cAMP degradation, roflumilast enhances intracellular cAMP levels, leading to various anti-inflammatory effects:

- Inhibition of Inflammatory Mediators : Roflumilast reduces the release of pro-inflammatory cytokines and chemokines from immune cells such as neutrophils and macrophages .

- Cellular Effects : It affects various cell types involved in inflammation, including T-cells and endothelial cells, thereby modulating immune responses .

Pharmacodynamics and Pharmacokinetics

Roflumilast has demonstrated high selectivity for PDE4 subtypes A-D with subnanomolar potency. Its pharmacokinetics reveal a long half-life allowing for once-daily dosing. The active metabolite, roflumilast N-oxide, exhibits similar potency as a PDE4 inhibitor .

Table 1: Pharmacokinetic Profile of Roflumilast

| Parameter | Value |

|---|---|

| Half-life | ~17 hours |

| Bioavailability | ~80% |

| Peak Plasma Concentration | 1-2 hours post-dose |

| Metabolism | Hepatic (CYP450 enzymes) |

Biological Activity in Preclinical Studies

Numerous studies have demonstrated the efficacy of roflumilast in preclinical models of COPD:

- Inflammation Reduction : In murine models exposed to cigarette smoke, roflumilast significantly decreased the accumulation of neutrophils and macrophages in bronchoalveolar lavage fluid .

- Emphysema Prevention : Roflumilast prevented the development of experimental emphysema in cigarette smoke-exposed mice, indicating its potential to modify disease progression .

Clinical Studies

Clinical trials have confirmed the therapeutic benefits of roflumilast in patients with moderate to severe COPD:

- Efficacy : In a large-scale study, roflumilast reduced the frequency of exacerbations and improved lung function compared to placebo .

- Safety Profile : It was generally well-tolerated, with a lower incidence of adverse effects compared to earlier PDE4 inhibitors like cilomilast .

Table 2: Summary of Clinical Trial Findings

| Study Type | Outcome Measures | Results |

|---|---|---|

| Phase III Trial | Exacerbation rate | Reduced by 18% |

| Phase II Trial | FEV1 improvement | Mean increase of 60 mL |

| Safety Study | Adverse events | Comparable to placebo |

Case Studies

Several case studies have highlighted the real-world effectiveness of roflumilast:

- Case Study A : A 65-year-old male with severe COPD showed significant improvement in FEV1 after 12 weeks on roflumilast, with a notable reduction in exacerbations.

- Case Study B : A cohort study involving patients with COPD indicated that those treated with roflumilast had improved quality of life scores compared to those on standard therapy alone.

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic routes for 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast and its intermediates?

- Methodological Answer : Begin with selecting precursors like 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CAS 151103-09-2) . Optimize reaction conditions (e.g., temperature, catalysts) for coupling with 3,5-dichloro-4-aminopyridine. Use HPLC and LC-MS to monitor intermediate purity and confirm structural integrity . Challenges include regioselectivity in fluorinated alkoxy group formation, which requires iterative solvent and catalyst screening .

Q. How can researchers validate the purity and structural integrity of this compound in preclinical studies?

- Methodological Answer : Employ orthogonal analytical techniques:

- HPLC-UV/HRMS for quantifying impurities (e.g., 3-(Cyclopropylmethoxy)-4-hydroxybenzamide, a common degradation product) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions, particularly the cyclopropylmethoxy and difluoromethoxy groups .

- X-ray crystallography for definitive structural elucidation, especially if polymorphism is suspected .

Q. What metabolic pathways should be prioritized when studying this compound in vivo?

- Methodological Answer : Focus on cytochrome P450-mediated oxidation (e.g., CYP3A4/5) and hydrolysis of the difluoromethoxy group. Use stable isotope-labeled analogs (e.g., deuterated Roflumilast) in mass spectrometry to track metabolites like Roflumilast N-Oxide (CAS 292135-78-5) . Compare metabolic stability across species (e.g., human vs. rodent liver microsomes) to extrapolate pharmacokinetic data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported PDE4 inhibitory activity of this compound across different in vitro models?

- Methodological Answer : Conduct comparative assays under standardized conditions:

- Use radiolabeled cAMP (³H or ¹⁴C) in cell-free PDE4B vs. PDE4D isoforms to assess isoform selectivity .

- Validate cellular models (e.g., human neutrophils vs. recombinant HEK293 systems) to account for tissue-specific phosphatase activity .

- Apply molecular docking simulations to evaluate binding affinity variations due to crystallographic artifacts or solvent effects .

Q. What strategies are effective for profiling low-abundance impurities in this compound batches?

- Methodological Answer : Utilize high-sensitivity workflows:

- LC-QTOF-MS with ion mobility separation to distinguish isobaric impurities (e.g., positional isomers of fluorinated substituents) .

- Forced degradation studies (acid/base hydrolysis, photolysis) to simulate stability-related impurities .

- Synthesize and characterize reference standards for impurities like 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide (CAS 1391052-24-6) for quantitative analysis .

Q. How should researchers assess the environmental persistence of this compound and its transformation products?

- Methodological Answer : Follow OECD Guidelines 307 and 308:

- Conduct soil/water biodegradation studies under aerobic/anaerobic conditions, monitoring via LC-MS/MS for intermediates like 4-(difluoromethoxy)-3-hydroxybenzoic acid .

- Evaluate bioaccumulation potential using logP calculations (predicted logP = 3.2 for Roflumilast) and experimental BCF assays in aquatic models .

- Perform photolytic degradation under simulated sunlight to identify halogenated byproducts (e.g., fluorinated phenols) .

Q. What advanced techniques can elucidate the role of this compound in modulating inflammatory signaling beyond PDE4 inhibition?

- Methodological Answer : Integrate multi-omics approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.